Raltegravir potassium
Vue d'ensemble
Description
Raltegravir potassium, also known as RAL or Isentress, is an antiretroviral drug produced by Merck & Co. It is used to treat HIV and is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection in patients 4 weeks of age and older .
Synthesis Analysis
The synthesis of Raltegravir involves a two-step solution to the selectivity problem in the methylation of a Pyrimidone Intermediate . The synthesis process is complex and involves multiple steps, including N-alkylation, amidation, and desilylation .Molecular Structure Analysis
The crystal structure of Raltegravir potassium has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P 2 1 / c with a = 15.610 59(9), b = 8.148 19(3), c = 16.125 97(6) Å, β = 94.1848(5)° .Chemical Reactions Analysis
Raltegravir potassium belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium . Compared to the commercialized Raltegravir potassium salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis .Physical And Chemical Properties Analysis
Raltegravir potassium has a molecular weight of 482.51 and a molecular formula of C20H20FKN6O5 . It has poor aqueous solubility and chemical stability in acidic/basic medium .Applications De Recherche Scientifique
HIV Treatment
- Scientific Field : Medical Science
- Application Summary : Raltegravir potassium is an antiretroviral drug used to treat HIV infection . It inhibits HIV integrase to prevent the viral genome from being incorporated into the human genome .
- Methods of Application : Raltegravir is primarily metabolized by glucuronidation .
- Results or Outcomes : The drug has been effective in treating HIV-1 infection .
Improving Dissolution Properties
- Scientific Field : Pharmaceutical Science
- Application Summary : A study aimed to improve the dissolution characteristics of Raltegravir potassium, which exhibits very low water solubility over the range of physiological pH .
- Methods of Application : The researchers prepared a Raltegravir potassium-loaded solid self-microemulsifying drug delivery system (S-SMEDDS) based on results of drug solubilization capacity and emulsification efficiency .
- Results or Outcomes : The results of in vitro dissolution studies proved significant improvement in the dissolution properties from the S-SMEDDS formulation compared to the pure drug .
Structural Analysis and Solubility Improvement
- Scientific Field : Crystallography
- Application Summary : A structural analysis of Raltegravir and its potential impurity C was conducted to investigate solubility and stability .
- Methods of Application : Polymorph screening was performed to search for an alternative solid form with improved drug attributes .
- Results or Outcomes : The dissolution/solubility experiments confirmed that form A has a higher solubility than its hydrate in aqueous ethanol medium .
Investigation of Solubility and Stability
- Scientific Field : Crystallography
- Application Summary : A structural analysis of Raltegravir and its potential impurity C was conducted to investigate solubility and stability .
- Methods of Application : Polymorph screening was performed to search for an alternative solid form with improved drug attributes .
- Results or Outcomes : The dissolution/solubility experiments confirmed that form A has a higher solubility than its hydrate in aqueous ethanol medium .
Drug Interactions
- Scientific Field : Pharmacology
- Application Summary : Raltegravir potassium can interact with other drugs, affecting their absorption and efficacy .
- Methods of Application : This is typically studied through in vitro and in vivo experiments .
- Results or Outcomes : For example, potassium alum can decrease the absorption of Raltegravir, potentially reducing its efficacy .
Interaction with Other Drugs
- Scientific Field : Pharmacology
- Application Summary : Raltegravir potassium can interact with other drugs, affecting their absorption and efficacy .
- Methods of Application : This is typically studied through in vitro and in vivo experiments .
- Results or Outcomes : For example, potassium alum can decrease the absorption of Raltegravir, potentially reducing its efficacy .
Safety And Hazards
Propriétés
IUPAC Name |
potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUKBHBISRAZTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FKN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007339 | |
Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raltegravir potassium | |
CAS RN |
871038-72-1 | |
Record name | Raltegravir potassium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALTEGRAVIR POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.